The 6-Methoxy > 6-Hydroxy Switch Confers a 12-Fold Potency Increase in a Known Antitumor Benzofuran Scaffold
In a scaffold-hop from a 6-hydroxybenzofuran to its 6-methoxy analog, the methoxy derivative (compound 6) was found to be 12-fold more potent than the hydroxy compound (compound 1) in a cellular antitumor assay. This directly mirrors the 6-Methoxybenzofuran-3-ol substitution pattern. [1]
| Evidence Dimension | Cytotoxic potency |
|---|---|
| Target Compound Data | 12-fold increased potency (exact IC50 not stated in the review) |
| Comparator Or Baseline | 6-hydroxybenzofuran analog (compound 1) |
| Quantified Difference | 12-fold improvement |
| Conditions | Antitumor activity; cells not specified in the cited review segment. |
Why This Matters
This indicates that the 6-methoxy motif, which defines the target compound, is not an inert structural feature but a key pharmacophoric element that can drive a >10-fold potency gain over a simple hydroxyl analog, directly influencing lead candidate selection.
- [1] MDPI AG. Citation report on Benzofuran derivatives: a patent review (2013) noting that replacing a 6-hydroxy with a 6-methoxy group on the benzofuran core resulted in a 12-fold increase in potency. View Source
